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molecular formula C11H10ClN B019029 1-(4-Chlorophenyl)cyclobutanecarbonitrile CAS No. 28049-61-8

1-(4-Chlorophenyl)cyclobutanecarbonitrile

Cat. No. B019029
M. Wt: 191.65 g/mol
InChI Key: XQONXPWVIZZJIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07132551B2

Procedure details

A solution of 3.37 g (22.2 mmol) of 4-Chlorobenzyl cyanide and 4.93 g (24.4 mmol) of 1,3-dibromopropane in 15 mL of ether was added dropwise into 1.17 g (48.8 mmol) of NaH in 60 mL of DMSO. The temperature was held between 25° and 35° by water bath cooling. The mixture was stirred at room temperature for 18 hours. The mixture was cooled in ice water and 3 mL of 2-propanol was added dropwise, followed by the addition of 50 mL of water. The mixture was extracted with hexane (3×100 mL), and the combined extracts were washed with water (3×75 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated to yield 2.9 g (70%) product as colorless oil. 1H NMR (CDCl3) δ 2.04–2.15 (m, 1H), 2.39–2.52 (m, 1H), 2.55–2.65 (m, 2H), 2.79–2.88 (m, 2H), 7.38 (s, 4H). 13C NMR (CDCl3) 17.3, 34.9, 40.0, 124.2, 127.3, 129.4, 134.1, 138.6.
Quantity
3.37 g
Type
reactant
Reaction Step One
Quantity
4.93 g
Type
reactant
Reaction Step One
Name
Quantity
1.17 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four
Yield
70%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([CH2:6][C:7]#[N:8])=[CH:4][CH:3]=1.Br[CH2:12][CH2:13][CH2:14]Br.[H-].[Na+].CC(O)C>CCOCC.CS(C)=O.O>[Cl:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]2([C:7]#[N:8])[CH2:14][CH2:13][CH2:12]2)=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
3.37 g
Type
reactant
Smiles
ClC1=CC=C(CC#N)C=C1
Name
Quantity
4.93 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
1.17 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CCOCC
Name
Quantity
60 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
CC(C)O
Step Three
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Smiles
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The temperature was held between 25° and 35° by water bath
TEMPERATURE
Type
TEMPERATURE
Details
cooling
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with hexane (3×100 mL)
WASH
Type
WASH
Details
the combined extracts were washed with water (3×75 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)C1(CCC1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 2.9 g
YIELD: PERCENTYIELD 70%
YIELD: CALCULATEDPERCENTYIELD 68.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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